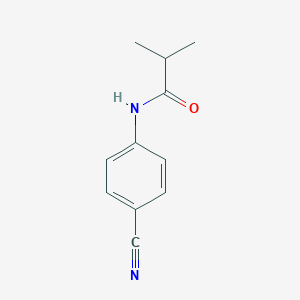

N-(4-cyanophenyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-cyanophenyl)-2-methylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the early 1990s and has since become a popular tool for studying the endocannabinoid system and the effects of cannabinoids on the body.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of N-aroyl-N′-(4′-cyanophenyl)thioureas . These derivatives are synthesized through the reaction of aroyl isocyanate with 4-aminobenzonitrile, leading to compounds with potential biological activities .

Biological Activity

N-(4-cyanophenyl)-2-methylpropanamide: derivatives exhibit a range of biological activities. They are known for their antibacterial and antifungal properties, which make them valuable in the development of new pharmaceuticals .

Agriculture

In agriculture, these compounds are used for plant protection due to their regulating activities. They help in controlling the growth of unwanted bacteria and fungi, thus protecting crops from various diseases .

Analytical Chemistry

These derivatives serve as ligands in the extraction, separation, and determination of heavy metals like Fe and Zn ions. Their ability to form stable complexes with metal ions is crucial in analytical procedures .

Chemosensors

The compound is used in the creation of chemosensors for anions such as F−, CN−, OAc−, etc. These sensors are essential for detecting the presence of specific ions in various environments .

Ion-Selective Electrodes

They are also employed in environmental control as ion-selective electrodes. These electrodes are used to measure the concentration of specific ions in solutions, which is important for monitoring environmental pollution .

Heterocyclic Scaffold Synthesis

N-(4-cyanophenyl)-2-methylpropanamide: derivatives are used in the synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins. These scaffolds are foundational structures in many pharmaceutical drugs .

Electrochemical Studies

The compound’s derivatives are studied using cyclic voltammetry to understand the electrochemical behavior of various functional groups. This research can lead to the development of new materials for batteries and sensors .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides . The RyR is a type of calcium channel found in various types of tissues, and it plays a crucial role in muscle contraction and other cellular processes.

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as the ryr, leading to changes in the target’s function . For instance, some compounds can act as activators of the insect RyR .

Biochemical Pathways

Compounds that target the ryr can affect calcium signaling pathways, which are involved in various cellular processes, including muscle contraction and neurotransmission .

Result of Action

Compounds that target the ryr can lead to changes in calcium signaling, which can affect various cellular processes .

Propiedades

IUPAC Name |

N-(4-cyanophenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZFOMXBTXLFNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585446 |

Source

|

| Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-2-methylpropanamide | |

CAS RN |

113715-23-4 |

Source

|

| Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)

![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)